InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
.
This compound is classified as an amino ketone due to its functional groups. It falls under the category of aromatic amines, which are compounds containing an amino group attached to an aromatic ring. The presence of chlorine in the phenyl group further categorizes it as a chlorinated aromatic compound.
The synthesis of 2-Amino-1-(4-chlorophenyl)ethanone can be achieved through several methods, primarily involving the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form an intermediate, followed by reduction.
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield. Optimized reaction conditions, including temperature and pressure adjustments, are crucial for maximizing output quality and quantity.
The molecular structure of 2-Amino-1-(4-chlorophenyl)ethanone includes:
2-Amino-1-(4-chlorophenyl)ethanone participates in various chemical reactions:
The mechanism of action for 2-Amino-1-(4-chlorophenyl)ethanone primarily involves its interaction with biological targets, particularly neurotransmitter receptors.
2-Amino-1-(4-chlorophenyl)ethanone has diverse applications across several scientific domains:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: